molecular formula C8H13Br B6205798 6-bromospiro[2.5]octane CAS No. 1895301-10-6

6-bromospiro[2.5]octane

Cat. No.: B6205798
CAS No.: 1895301-10-6
M. Wt: 189.1
InChI Key:
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Description

6-bromospiro[25]octane is a spirocyclic compound characterized by a bromine atom attached to the spiro carbon of the spiro[25]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromospiro[2.5]octane typically involves the bromination of spiro[2.5]octane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, leading to the selective bromination at the spiro carbon.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-bromospiro[2.5]octane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form spiro[2.5]octene.

    Reduction Reactions: The bromine atom can be reduced to form spiro[2.5]octane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution: Depending on the nucleophile, products such as 6-hydroxyspiro[2.5]octane or 6-aminospiro[2.5]octane.

    Elimination: Spiro[2.5]octene.

    Reduction: Spiro[2.5]octane.

Scientific Research Applications

6-bromospiro[2.5]octane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.

    Biology: Potential use in the development of biologically active molecules due to its unique structure.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromospiro[2.5]octane in chemical reactions involves the reactivity of the bromine atom. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, it is removed to form a double bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.5]octane: The parent compound without the bromine atom.

    6-chlorospiro[2.5]octane: Similar structure with a chlorine atom instead of bromine.

    6-fluorospiro[2.5]octane: Similar structure with a fluorine atom instead of bromine.

Uniqueness

6-bromospiro[2.5]octane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it valuable for specific synthetic applications.

Properties

CAS No.

1895301-10-6

Molecular Formula

C8H13Br

Molecular Weight

189.1

Purity

95

Origin of Product

United States

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